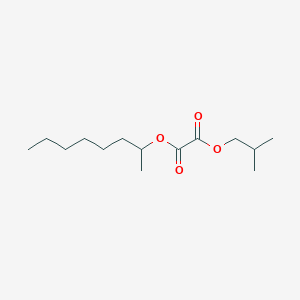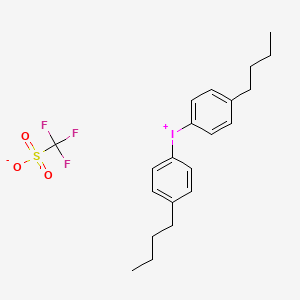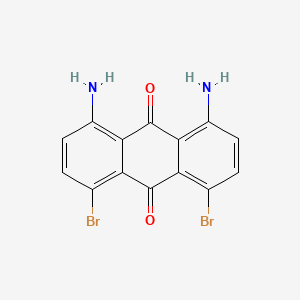
1,8-Diamino-4,5-dibromoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-4,5-dibromoanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₈Br₂N₂O₂. It is a derivative of anthracene, characterized by the presence of amino and bromo substituents at specific positions on the anthracene ring.
Métodos De Preparación
The synthesis of 1,8-diamino-4,5-dibromoanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,8-Diamino-4,5-dibromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,8-Diamino-4,5-dibromoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,8-diamino-4,5-dibromoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1,8-Diamino-4,5-dibromoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 2,6-Dibromoanthracene-9,10-dione These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of amino and bromo groups in this compound makes it distinct and valuable for specific research and industrial applications .
Propiedades
Número CAS |
62078-39-1 |
|---|---|
Fórmula molecular |
C14H8Br2N2O2 |
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
1,8-diamino-4,5-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4H,17-18H2 |
Clave InChI |
DDTNJKTXUKACTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


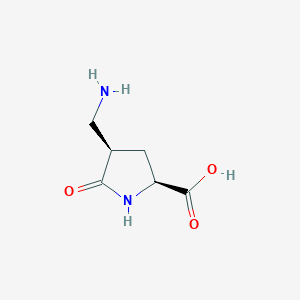
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
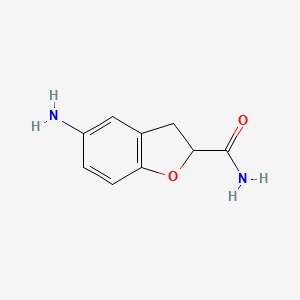
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
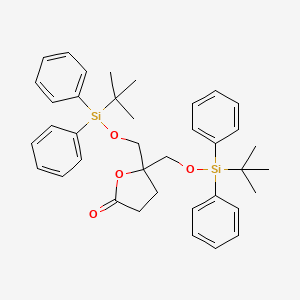
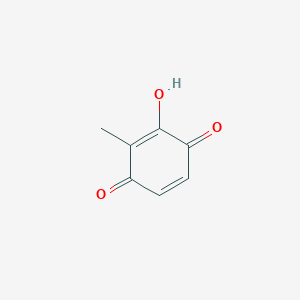
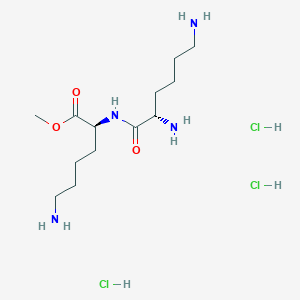
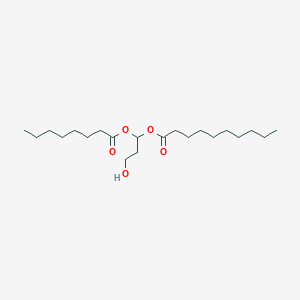

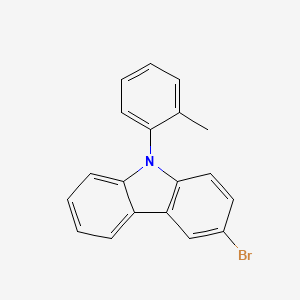
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

